molecular formula C9H5Br2NO2 B6228256 5,7-dibromo-1H-indole-2-carboxylic acid CAS No. 383132-17-0

5,7-dibromo-1H-indole-2-carboxylic acid

Cat. No.: B6228256
CAS No.: 383132-17-0
M. Wt: 318.9
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Description

Significance of Indole (B1671886) Scaffolds in Synthetic Chemistry

The indole scaffold is a privileged structure in medicinal chemistry and organic synthesis. ijpsr.commdpi.com Its presence in numerous natural products and pharmaceuticals underscores its importance. mdpi.com The versatility of the indole ring allows for functionalization at various positions, enabling the creation of diverse molecular architectures with a wide range of biological activities. numberanalytics.com Synthetic chemists continuously explore novel methods for constructing and modifying the indole core to access new chemical entities with potential therapeutic applications. organic-chemistry.org

Role of Halogenated Indoles in Chemical Synthesis and Mechanistic Studies

The introduction of halogen atoms onto the indole ring profoundly influences the molecule's electronic properties, reactivity, and biological activity. nih.gov Halogenated indoles serve as versatile intermediates in cross-coupling reactions, allowing for the introduction of various functional groups. researchgate.net The specific placement of halogens can direct further substitution reactions and is a key strategy in the design of targeted therapeutic agents. acs.org Furthermore, the study of halogenated indoles provides valuable insights into reaction mechanisms and the role of halogen bonding in molecular interactions.

Overview of 5,7-Dibromo-1H-indole-2-carboxylic Acid in Contemporary Research Contexts

This compound is a specific halogenated indole carboxylic acid that has garnered attention as a valuable building block in the synthesis of more complex molecules. Its dibromo substitution pattern offers multiple points for further chemical modification, making it a versatile precursor for creating diverse chemical libraries. Research involving this compound often focuses on its use in the synthesis of novel heterocyclic systems and potential therapeutic agents.

Properties

CAS No.

383132-17-0

Molecular Formula

C9H5Br2NO2

Molecular Weight

318.9

Purity

95

Origin of Product

United States

Reactivity and Synthetic Transformations of 5,7 Dibromo 1h Indole 2 Carboxylic Acid

Transformations Involving the Bromine Substituents

The carbon-bromine bonds at the C5 and C7 positions of the indole (B1671886) are key handles for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are a cornerstone of modern synthetic chemistry, allowing for the formation of new bonds with high efficiency and selectivity.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between organoboron compounds and organohalides. In the context of 5,7-dibromo-1H-indole-2-carboxylic acid, this reaction can be employed to introduce aryl or heteroaryl substituents at the C5 and C7 positions, leading to the synthesis of 5,7-diarylindoles. These compounds are of interest due to their fluorescent properties and potential applications in materials science and as bioactive molecules. capes.gov.br

A notable approach involves a double Suzuki-Miyaura coupling reaction, which can be achieved with a low catalyst loading of a palladium catalyst, such as Pd(PPh₃)₄. capes.gov.br The reaction is often carried out in water, presenting a green and convenient arylation strategy. capes.gov.br This method has been successfully applied to related 5,7-dibromoindoles, demonstrating good to excellent yields for the synthesis of 5,7-diarylated indoles without the need for N-protection of the indole ring. capes.gov.br The reaction is tolerant of a variety of functional groups on the arylboronic acid, including both electron-donating and electron-withdrawing groups. capes.gov.brorganic-chemistry.org

Arylboronic AcidCatalystBaseSolventYield (%)
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Water91
4-Methylphenylboronic acidPd(PPh₃)₄Na₂CO₃Water70
4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Water76
3-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Water70
2-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Water85

This table presents representative data for the double Suzuki-Miyaura coupling of a 5,7-dibromoindole derivative with various arylboronic acids. capes.gov.br

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. organic-chemistry.org This reaction would theoretically allow for the introduction of olefinic substituents at the C5 and C7 positions of this compound. The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the arylated alkene product and regenerate the catalyst. libretexts.org

While the Heck reaction is a powerful tool for the functionalization of aryl halides, specific examples of its application to this compound are not extensively documented in the reviewed literature. However, the principles of the Heck reaction suggest its feasibility. The presence of the carboxylic acid group can influence the reaction, and in some cases, pendant carboxylic acids have been shown to direct the arylation of olefins. nih.gov The intramolecular version of the Heck reaction is widely used for the synthesis of heterocyclic compounds. chim.itwikipedia.org

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynyl-substituted aromatic compounds. organic-chemistry.orgwikipedia.org This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are valuable building blocks in pharmaceuticals and materials science. libretexts.org

For this compound, a sequential Sonogashira coupling could be envisioned to introduce alkynyl groups at the C5 and C7 positions. The differential reactivity of the C5 and C7 bromine atoms could potentially allow for selective mono- or di-alkynylation. Studies on related dihaloindoles, such as 5-bromo-3-iodoindoles, have demonstrated the feasibility of sequential Sonogashira and Suzuki couplings, highlighting the ability to selectively functionalize different halogen positions. thieme-connect.de The reaction is typically carried out under mild conditions, often at room temperature, using a base such as an amine. wikipedia.org

AlkyneCatalyst SystemBaseSolvent
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF
TrimethylsilylacetylenePd(PPh₃)₄ / CuIi-Pr₂NHToluene
1-HexynePd(OAc)₂ / PPh₃ / CuIn-BuNH₂Dioxane

This table illustrates typical conditions for Sonogashira coupling reactions with aryl bromides.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction is a powerful tool for the synthesis of aryl amines and has broad substrate scope and functional group tolerance. libretexts.org

In the case of this compound, the Buchwald-Hartwig amination could be utilized to introduce primary or secondary amine functionalities at the C5 and C7 positions. This would provide access to a range of amino-substituted indole derivatives, which are important pharmacophores. While specific examples of Buchwald-Hartwig amination on this compound are not prevalent in the surveyed literature, the general applicability of this reaction to bromoindoles is recognized. The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a base. wikipedia.org

AmineCatalystLigandBase
MorpholinePd₂(dba)₃BINAPNaOtBu
AnilinePd(OAc)₂XPhosK₃PO₄
BenzylaminePdCl₂(dppf)dppfCs₂CO₃

This table shows representative catalyst systems and bases used in Buchwald-Hartwig amination reactions.

Palladium-catalyzed hydrodebromination offers a method for the selective removal of a bromine atom from a polybrominated aromatic compound. This transformation is valuable for accessing less halogenated derivatives that may be difficult to synthesize directly.

For this compound, regioselective hydrodebromination could potentially yield either 5-bromo-1H-indole-2-carboxylic acid or 7-bromo-1H-indole-2-carboxylic acid, depending on the reaction conditions and the directing effects of the substituents. Research on related 4,6-dibromoindoles has demonstrated that palladium acetate (B1210297) with a BINAP ligand can catalyze the regioselective hydrodebromination to afford the corresponding 4-bromoindoles with high selectivity. capes.gov.brmit.edu This suggests that a similar strategy could be successfully applied to this compound to achieve selective monodebromination. The choice of ligand and reaction parameters is crucial for controlling the regioselectivity of this transformation.

Metal-Halogen Exchange Reactions for C-C Bond Formation

Metal-halogen exchange is a powerful tool in organometallic chemistry for the creation of carbon-carbon bonds. wikipedia.org This reaction typically involves the treatment of an organic halide with an organolithium reagent, such as n-butyllithium, to generate a new organolithium species. wikipedia.orgprinceton.edu This intermediate can then react with various electrophiles to form new C-C bonds. The rate of exchange is influenced by the stability of the resulting carbanion and generally follows the trend I > Br > Cl. wikipedia.orgprinceton.edu

In the context of this compound, the differential reactivity of the two bromine atoms can be exploited for selective functionalization. The bromine at the 7-position is generally more sterically hindered than the one at the 5-position, which can influence the regioselectivity of the metal-halogen exchange.

Table 1: Reactivity of Halogens in Metal-Halogen Exchange

Halogen Reactivity Trend
Iodine Highest
Bromine Intermediate

Data sourced from Wikipedia wikipedia.org

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) provides another avenue for the functionalization of the dibrominated indole core. This reaction involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. nih.govmasterorganicchemistry.com The presence of electron-withdrawing groups ortho or para to the leaving group significantly accelerates the reaction by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. nih.gov

While the bromine atoms in this compound are not activated by strongly electron-withdrawing groups in the classical sense, the inherent electronics of the indole ring system and the potential for N-substitution can influence the feasibility of SNAr reactions. For instance, conversion of the indole nitrogen to a more electron-withdrawing group could enhance the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. The relative reactivity of the C5 and C7 positions towards SNAr would depend on a combination of electronic and steric factors.

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group at the 2-position of the indole ring is a key site for derivatization.

Esterification of this compound can be readily achieved through various standard methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com For example, treatment with methanol (B129727) and a catalytic amount of a strong acid like hydrochloric acid or sulfuric acid would yield the corresponding methyl ester. chemicalbook.com

Amidation reactions can also be employed to introduce a wide range of substituents. These reactions typically involve the activation of the carboxylic acid, for instance, by converting it to an acid chloride or by using a coupling agent, followed by reaction with a primary or secondary amine. acs.org These derivatization strategies are crucial for modifying the molecule's properties and for building more complex structures. researchgate.net

The decarboxylation of indole-2-carboxylic acids can be a challenging transformation. However, improved procedures have been developed to facilitate this reaction. acs.org The process involves the removal of the carboxylic acid group, typically through heating, sometimes in the presence of a catalyst. google.com The stability of the resulting indole anion at the 2-position plays a crucial role in the reaction mechanism. For this compound, the presence of the two bromine atoms could electronically influence the ease of decarboxylation.

The carboxylic acid group can be reduced to either a primary alcohol or an aldehyde. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids all the way to primary alcohols. chemguide.co.uklibretexts.orglibretexts.org The reaction typically proceeds in an anhydrous solvent like diethyl ether, followed by an acidic workup. chemguide.co.uk It is important to note that sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce carboxylic acids. libretexts.orgsavemyexams.com

The partial reduction of a carboxylic acid to an aldehyde is more challenging as the intermediate aldehyde is often more reactive than the starting material. libretexts.orgsavemyexams.com However, specialized reagents and reaction conditions have been developed to achieve this transformation. For instance, the use of modified aluminum hydrides like lithium tri-tert-butoxyaluminum hydride can sometimes allow for the isolation of the aldehyde. libretexts.org Another approach involves a two-step process of reduction to the alcohol followed by a controlled oxidation back to the aldehyde. savemyexams.com

Table 2: Reduction of Carboxylic Acids

Reagent Product
Lithium aluminum hydride (LiAlH₄) Primary Alcohol
Sodium borohydride (NaBH₄) No reaction

Data sourced from Chemistry LibreTexts and other chemical resources libretexts.orgsavemyexams.com

Reactivity at the Indole Nitrogen (N1)

The nitrogen atom of the indole ring is a nucleophilic center and can participate in a variety of reactions. Alkylation, acylation, and protection of the N-H group are common transformations. The reactivity of the indole nitrogen can be influenced by the substituents on the aromatic ring. In the case of this compound, the electron-withdrawing nature of the bromine atoms and the carboxylic acid group can decrease the nucleophilicity of the indole nitrogen to some extent. Nevertheless, N-functionalization remains a viable strategy for further modification of the molecule.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the indole ring in this compound is nucleophilic and can readily undergo alkylation and acylation reactions. These transformations are fundamental for introducing diverse substituents at the N-1 position, which can significantly modulate the molecule's biological and physical properties.

N-Alkylation is typically achieved by first deprotonating the indole nitrogen with a suitable base, followed by reaction with an alkylating agent. The choice of base and solvent is crucial for the success of the reaction. Strong bases like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are commonly employed to generate the highly nucleophilic indolide anion. This anion then reacts with various alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or other electrophiles to yield the N-alkylated product. The presence of the electron-withdrawing carboxylic acid and bromo groups can increase the acidity of the N-H bond compared to unsubstituted indole, facilitating deprotonation.

N-Acylation involves the introduction of an acyl group onto the indole nitrogen. This is generally accomplished by reacting the indole with an acyl chloride or anhydride (B1165640) in the presence of a base. Pyridine can often serve as both the base and the solvent. Alternatively, stronger bases like sodium hydride can be used to form the indolide anion prior to the addition of the acylating agent. These N-acyl derivatives are important intermediates and can also serve as protecting groups for the indole nitrogen. eurjchem.com

Table 1: Representative N-Alkylation and N-Acylation Reactions This table presents hypothetical reaction conditions based on established methods for indole derivatization.

Transformation Reagents and Conditions Product

N-Protection and Deprotection Strategies

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the indole N-H proton to prevent unwanted side reactions. bohrium.comnih.gov This is achieved through the use of protecting groups, which can be later removed under specific conditions without disturbing the rest of the molecule. bohrium.com

For the indole nitrogen, common protecting groups include carbamates like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), as well as sulfonyl derivatives such as tosyl (Ts) and 2-(trimethylsilyl)ethanesulfonyl (SES). The Boc group is particularly useful as it can be introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a base, and readily removed under mild acidic conditions (e.g., trifluoroacetic acid). rug.nl

Simultaneously, the carboxylic acid group may also require protection, typically by conversion to an ester. Methyl or ethyl esters are common and can be formed under acidic conditions (e.g., H₂SO₄ in ethanol). rsc.org These esters are generally stable but can be hydrolyzed back to the carboxylic acid using a base like sodium hydroxide. For more sensitive substrates, benzyl esters offer the advantage of being removable via hydrogenolysis, a mild, neutral condition.

The choice of protecting groups for the nitrogen and the carboxylic acid must be "orthogonal," meaning one can be removed without affecting the other, allowing for selective transformations at different sites of the molecule. bohrium.com

Table 2: Orthogonal Protection Strategies for this compound This table outlines common protecting groups and their typical deprotection conditions.

Functional Group Protecting Group Abbreviation Deprotection Conditions
Indole N-H tert-Butoxycarbonyl Boc Acidic (e.g., TFA, HCl)
Indole N-H Benzyloxycarbonyl Cbz Hydrogenolysis (H₂, Pd/C)
Indole N-H p-Toluenesulfonyl Tosyl (Ts) Strong base (e.g., NaOH, KOH) or reductive conditions
Carboxylic Acid Methyl/Ethyl Ester Me/Et Base hydrolysis (e.g., LiOH, NaOH)
Carboxylic Acid Benzyl Ester Bn Hydrogenolysis (H₂, Pd/C)
Carboxylic Acid tert-Butyl Ester tBu Acidic (e.g., TFA, HCl)

Electrophilic Aromatic Substitution on the Indole Ring System

The indole ring is an electron-rich aromatic system and is highly susceptible to electrophilic aromatic substitution (EAS). nih.govbldpharm.com The reaction typically occurs at the C3 position of the pyrrole (B145914) ring, which is the most nucleophilic site. The presence of the two electron-withdrawing bromine atoms at the C5 and C7 positions deactivates the benzene (B151609) portion of the indole ring towards electrophilic attack. nih.gov Furthermore, the carboxyl group at C2 also deactivates the pyrrole ring, but substitution at C3 remains the most favorable pathway for EAS reactions.

A prominent example of this reactivity is the Vilsmeier-Haack reaction, which introduces a formyl group (-CHO) at the C3 position. This reaction uses a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the Vilsmeier reagent, a mild electrophile. nih.govscispace.com Studies on related halo-substituted indole-2-carboxylates have shown that formylation proceeds efficiently at the C3 position. scispace.com This C3-formylated derivative is a valuable intermediate, as the aldehyde can be further elaborated into a wide variety of substituents.

Other classical EAS reactions such as nitration, sulfonation, and Friedel-Crafts reactions could potentially occur at the C3 position, although the strongly deactivating nature of the substituents might require harsh conditions, which could lead to side reactions or decomposition.

Radical Reactions Involving the Indole Core

The indole nucleus can participate in radical reactions, offering synthetic routes that are complementary to ionic pathways. bohrium.com While direct radical reactions on the unsubstituted this compound are not extensively documented, its derivatives can be designed to undergo intramolecular radical cyclizations. bohrium.commdpi.com

For instance, by first N-alkylating the indole with a group containing a double bond (e.g., an allyl or homoallyl group), a precursor for radical cyclization is formed. The bromine atoms on the indole ring can serve as radical precursors. Treatment of such a bromo-indole derivative with a radical initiator, like tributyltin hydride (Bu₃SnH) and AIBN, can generate an aryl radical at the C5 or C7 position. This radical can then attack the tethered alkene, leading to the formation of new ring systems fused to the indole core. The regioselectivity of the cyclization (e.g., 5-exo-trig vs. 6-endo-trig) depends on the length of the tether connecting the alkene to the indole ring. bohrium.com

These radical cyclization strategies are powerful methods for constructing complex polycyclic indole alkaloids and related structures. mdpi.combldpharm.com The reaction involves a chain mechanism with distinct initiation, propagation, and termination steps.

Stereoselective Transformations and Chiral Derivatization

Introducing chirality into the derivatives of this compound is a key step toward the synthesis of enantiomerically pure compounds for applications in medicinal chemistry. This can be achieved through several strategies, including the use of chiral auxiliaries. rsc.org

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct a subsequent reaction to proceed stereoselectively. After the desired transformation, the auxiliary is removed. For this compound, the carboxylic acid handle provides a convenient point for attaching a chiral auxiliary. For example, the acid can be converted to an amide by coupling with a chiral amine, such as a derivative of (R)- or (S)-phenylglycinol or a pyroglutamic acid derivative. rsc.org

Once the chiral auxiliary is attached, reactions at other positions on the indole scaffold can be influenced by the steric and electronic properties of the auxiliary, leading to the preferential formation of one diastereomer over the other. For instance, alkylation of the C3 position of a chiral indole-2-carboxamide could proceed with high diastereoselectivity. Subsequent cleavage of the chiral auxiliary would then yield an enantiomerically enriched C3-substituted indole derivative. This approach is a powerful tool for the asymmetric synthesis of complex molecules derived from the this compound core. rsc.org

Advanced Spectroscopic Characterization Techniques and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

Advanced 2D NMR Techniques for Connectivity and Configuration

While 1D NMR provides initial data, 2D NMR experiments are vital for mapping the covalent bond framework and spatial relationships within the 5,7-dibromo-1H-indole-2-carboxylic acid molecule. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for assembling the complete molecular structure.

A COSY spectrum identifies proton-proton (¹H-¹H) coupling networks, revealing adjacent protons. For this specific molecule, correlations in the aromatic region of the indole (B1671886) ring help to place the protons. The HMBC experiment is critical for identifying long-range (2-3 bond) couplings between protons and carbons, which connects the carboxylic acid group to the indole core and confirms the positions of the bromine substituents. The HSQC spectrum correlates directly bonded proton and carbon atoms, enabling definitive chemical shift assignments for each protonated carbon.

Proton (¹H) Position Approximate Chemical Shift (ppm) Carbon (¹³C) Position Approximate Chemical Shift (ppm) Key HMBC Correlations (¹H to ¹³C)
H-37.2-7.3C-2~135-140C-2, C-3a, C-4, C-7a
H-47.7-7.9C-3~105-110C-2, C-3a, C-5
H-67.4-7.6C-3a~128-132C-3, C-4, C-5, C-7a
NH (H-1)11.5-12.5C-4~123-127C-3a, C-5, C-7a
COOH12.5-13.5C-5 (Br)~116-120C-4, C-6, C-7
C-6~126-130C-4, C-5, C-7, C-7a
C-7 (Br)~113-117C-5, C-6, C-7a
C-7a~136-140C-3a, C-4, C-7
COOH~162-166
Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. This table illustrates expected correlations.

Solid-State NMR Applications

Solid-state NMR (ssNMR) offers valuable insights into the molecule's structure in the solid phase, complementing solution-state data. It is particularly useful for studying polymorphism, intermolecular interactions like hydrogen bonding involving the carboxylic acid and indole N-H moieties, and the crystal packing arrangement. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) can enhance the signals of ¹³C and ¹⁵N, providing detailed information about their local environments in the solid state.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio of ions, enabling the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, which are used to determine the elemental composition of a molecule. nih.gov For this compound (C₉H₅Br₂NO₂), the theoretical monoisotopic mass can be calculated with high precision. An experimentally determined mass that closely matches this theoretical value confirms the molecular formula. nih.gov

Atom Count Atomic Mass (amu)
Carbon (¹²C)912.00000
Hydrogen (¹H)51.00783
Bromine (⁷⁹Br)278.91834
Nitrogen (¹⁴N)114.00307
Oxygen (¹⁶O)215.99491
Theoretical Monoisotopic Mass 316.8695

Tandem Mass Spectrometry for Structural Probing

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion of this compound and inducing fragmentation. The resulting fragment ions provide structural information. Key fragmentation pathways often include the loss of the carboxylic acid group (-COOH) or carbon dioxide (CO₂), and the cleavage of the carbon-bromine bonds. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are in a nearly 1:1 ratio) is a key signature in the mass spectrum of the fragments. nih.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes. rsc.org

For this compound, the spectra reveal distinct peaks corresponding to its functional groups: nist.gov

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching3300-2500 (broad)
N-H (Indole)Stretching3400-3300
C=O (Carboxylic Acid)Stretching1700-1680
C=C (Aromatic Ring)Stretching1600-1450
C-NStretching1350-1250
C-BrStretching600-500

The broad O-H stretch is typical for a hydrogen-bonded carboxylic acid. The N-H stretching frequency gives information about hydrogen bonding involving the indole nitrogen. A strong carbonyl (C=O) absorption confirms the presence of the carboxylic acid group. The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of absorptions that is unique to the molecule and serves as a means of identification. nist.gov

X-ray Crystallography for Absolute Structure Determination

Following a comprehensive search of available scientific literature and crystallographic databases, it has been determined that a definitive single-crystal X-ray diffraction study for this compound has not been publicly reported. Therefore, detailed crystallographic data, including unit cell dimensions, space group, and atomic coordinates, are not available at this time.

While the absolute structure of this compound has not been elucidated by X-ray crystallography, studies on closely related indole-2-carboxylic acid derivatives provide valuable insights into the likely solid-state conformation and intermolecular interactions of this compound. For instance, X-ray diffraction analyses of various substituted indole-2-carboxylic acids frequently reveal the formation of hydrogen-bonded dimers. In these structures, the carboxylic acid moieties of two molecules typically engage in a head-to-head arrangement, forming a characteristic cyclic motif.

It is highly probable that this compound would adopt a similar dimeric structure in the solid state, stabilized by strong O-H···O hydrogen bonds between the carboxylic acid groups. The presence of the two bulky bromine atoms at the 5 and 7 positions of the indole ring would significantly influence the crystal packing. These halogen atoms are capable of participating in halogen bonding and other non-covalent interactions, which would further dictate the three-dimensional arrangement of the molecules in the crystal lattice.

To provide a hypothetical model, the anticipated crystal structure would likely feature a planar indole ring system, with the carboxylic acid group potentially exhibiting some degree of torsion relative to the bicyclic core. The N-H group of the indole ring could also participate in hydrogen bonding, either with the carboxylic acid oxygen of a neighboring molecule or with a solvent molecule if crystallized from a suitable solvent.

Although experimental data for this compound is absent, the table below presents representative crystallographic data for a related monosubstituted bromo-indole carboxylic acid to illustrate the type of information that would be obtained from such an analysis.

Table 1: Representative Crystallographic Data for a Related Indole Carboxylic Acid Derivative

ParameterValue
Empirical FormulaC₉H₆BrNO₂
Formula Weight240.06
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(2)
b (Å)5.432(1)
c (Å)15.678(3)
β (°)109.45(2)
Volume (ų)812.3(3)
Z4
Density (calculated) (g/cm³)1.962

Note: The data in this table is for a representative related compound and NOT for this compound.

A definitive understanding of the three-dimensional structure and intermolecular interactions of this compound awaits a dedicated single-crystal X-ray diffraction study. Such an investigation would be invaluable for correlating its solid-state structure with its physicochemical properties and potential biological activity.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules. For indole-2-carboxylic acid (ID2CA) and its derivatives, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, can determine optimized geometric characteristics, frontier molecular orbitals (FMO), and molecular electrostatic potential (MEP). researchgate.net

Molecular Dynamics Simulations of Compound Behavior

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of a molecule and its complexes over time. In the context of drug discovery, MD simulations are particularly valuable for assessing the stability of a ligand bound to its protein target. For derivatives of indole-2-carboxylic acid that have been identified as potential enzyme inhibitors, MD simulations predict the stability of the ligand-protein complex within the binding pocket. nih.govsci-hub.se

For instance, after docking a ligand like 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid into the active site of a target protein such as human placental aromatase, MD simulations can be run to observe the conformational changes and interactions over a set period. nih.gov These simulations provide insights into the durability of key interactions, such as hydrogen bonds and hydrophobic contacts, identified in docking studies. This validation step is crucial for confirming the binding mode and stability of the inhibitor, lending greater confidence to the predictions made by static docking models. sci-hub.se

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insight

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing how variations in molecular descriptors affect activity, QSAR models can provide mechanistic insights and predict the potency of new compounds. nih.govresearchgate.net

Molecular Docking Studies of Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is instrumental in drug design for predicting ligand-target interactions and binding affinity. Derivatives of 5-bromoindole-2-carboxylic acid have been the subject of numerous docking studies to explore their potential as inhibitors of various protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). nih.govd-nb.inforesearchgate.net These studies provide a framework for understanding how 5,7-dibromo-1H-indole-2-carboxylic acid might interact with similar biological targets.

Docking studies on 5-bromoindole-2-carboxylic acid derivatives reveal detailed information about their binding conformations and key interactions within the active sites of target kinases. For example, when docked into the VEGFR-2 tyrosine kinase domain, a 5-bromo-N'-(4-hydroxybenzylidene)-1H-indole-2-carbohydrazide derivative showed a binding energy of -8.76 kcal/mol. d-nb.info The 5-bromo-1H-indole-2-carbohydrazide portion of the molecule was observed to form one hydrogen bond with the amino acid residue Asp1046 and four pi-alkyl interactions with Leu889, Ile888, and Leu1019. d-nb.info

Similarly, in studies with the EGFR tyrosine kinase domain, derivatives of 5-bromoindole-2-carboxylic acid demonstrated strong binding energies. nih.govresearchgate.net The interactions typically involve hydrogen bonds with key residues in the kinase hinge region and various hydrophobic or pi-stacking interactions with other residues in the active site. d-nb.info The specific nature and geometry of these interactions are critical for the inhibitory activity of the compounds.

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov The development of such models is a key strategy in computer-aided drug design, used to identify novel compounds from large chemical databases. nih.govnih.gov A pharmacophore model is typically generated from a set of active ligands, identifying common features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.govresearchgate.net

For a class of compounds like indole (B1671886) derivatives, a pharmacophore model could be developed based on the structures of known potent inhibitors. nih.gov For this compound, key pharmacophoric features would likely include:

An aromatic ring system (the indole core).

A hydrogen bond donor (the indole N-H group).

A hydrogen bond acceptor/donor group (the carboxylic acid).

Hydrophobic/halogen bond features (the bromine atoms).

Once developed and validated, this model could be used to screen virtual databases to find new molecules with different core structures but the same essential pharmacophoric features, potentially leading to the discovery of novel inhibitors. nih.gov

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry offers methods to elucidate the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways. For complex organic syntheses, such as those involving heterocyclic compounds like indole-2-carboxylic acids, understanding the reaction mechanism is crucial for optimizing reaction conditions and yields.

For example, the synthesis of indolo[3,2-c]quinolinones involves a tandem Ugi four-component reaction with indole-2-carboxylic acid followed by a palladium-catalyzed cyclization. rug.nl Computational approaches could be used to model this Pd-catalyzed C-H functionalization step. By calculating the energies of intermediates and transition states, researchers can map out the most likely reaction pathway, determine the rate-limiting step, and understand the role of the catalyst and various reagents. This knowledge can guide the rational design of more efficient synthetic routes for complex indole-based molecules.

Table of Mentioned Compounds

Prediction of Spectroscopic Properties from First Principles

The prediction of spectroscopic properties using first-principles calculations, primarily through methods rooted in density functional theory (DFT), has become an indispensable tool in the characterization of novel chemical compounds. For this compound, while specific and detailed first-principles spectroscopic studies are not extensively available in the public domain, the established methodologies applied to similar indole derivatives provide a clear framework for how such predictions would be conducted. These computational approaches offer the potential to predict a range of spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) and Raman vibrational frequencies, and electronic (UV-Vis) absorption spectra.

The general approach involves first optimizing the molecular geometry of this compound to its lowest energy state using a selected DFT functional and basis set. Following this, the spectroscopic properties are calculated. For instance, NMR chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Including Atomic Orbital (GIAO) method. Vibrational frequencies and intensities for IR and Raman spectra are determined by calculating the second derivatives of the energy with respect to the atomic positions. Electronic transitions, which are observed in UV-Vis spectroscopy, are typically predicted using Time-Dependent DFT (TD-DFT) calculations.

In studies of related molecules, such as indole-2-carboxylic acid and its derivatives, researchers have successfully correlated computationally predicted spectra with experimental data. researchgate.netmdpi.com For example, in the analysis of a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid, DFT calculations were crucial in assigning the vibrational modes observed in the experimental IR spectrum. mdpi.com Similarly, comprehensive computational studies on other heterocyclic compounds, like 5,7-dichloro, 5,7-dibromo, and 5,7-diiodo derivatives of 8-hydroxyquinoline, have demonstrated the utility of DFT in interpreting their vibrational spectra. researchgate.net

Although detailed data tables for the predicted spectroscopic properties of this compound are not available in the reviewed literature, the principles of these computational methods are well-established. Future research applying these first-principles calculations would be invaluable for a deeper understanding of the spectroscopic characteristics of this compound.

Exploration of Molecular Targets and Pathways Modulated by Indole-2-carboxylic Acid Derivatives

Histamine-3 Receptor Inverse Agonism Mechanisms

Derivatives of 5-hydroxyindole-2-carboxylic acid amide have been identified as novel inverse agonists of the histamine-3 receptor (H3R). ebi.ac.uknih.gov The H3R is implicated in regulating food intake and body weight. ebi.ac.uknih.gov The mechanism of these compounds involves their ability to act as inverse agonists, which can help in reducing food intake. ebi.ac.uk A pharmacophore model was instrumental in designing these indole derivatives. ebi.ac.uknih.gov The development of these compounds also considered the relationship between their lipophilicity, microsomal clearance, and affinity for the hERG channel, which are crucial factors for their potential as therapeutic agents. ebi.ac.uknih.gov

HIV-1 Integrase Strand Transfer Inhibition Mechanisms

Indole-2-carboxylic acid derivatives have emerged as potent inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle. mdpi.comrsc.orgnih.govnih.gov The inhibitory mechanism involves the chelation of two magnesium ions (Mg²⁺) within the active site of the integrase by the indole core and the C2 carboxyl group. mdpi.comrsc.orgnih.govnih.gov This interaction effectively blocks the strand transfer step of viral DNA integration into the host genome. mdpi.comnih.govnih.gov Molecular docking and binding conformation analyses have shown that specific substitutions on the indole ring can significantly enhance this inhibitory activity. mdpi.comnih.govnih.gov

Epidermal Growth Factor Receptor (EGFR) Inhibition Mechanisms

Certain 5-bromoindole-2-carboxylic acid derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), a protein often implicated in cancer. nih.govresearchgate.net The proposed mechanism involves the inhibition of the EGFR tyrosine kinase activity, which in turn leads to cell cycle arrest and apoptosis in cancer cells. nih.govresearchgate.net These derivatives are being explored as potential anti-cancer agents due to their ability to disrupt cancer cell proliferation. nih.govresearchgate.netresearchgate.neteurekaselect.com

DNA Interaction Mechanisms of Related Lanthanide Complexes

While direct studies on lanthanide complexes of this compound are not detailed, research on related copper(II) complexes with indole-2-carboxylic acid provides insight into potential DNA interaction mechanisms. nih.govmdpi.com These complexes can bind to DNA, likely through an intercalative mode, which involves the insertion of the complex between the base pairs of the DNA double helix. nih.govmdpi.com This interaction can be studied using techniques like fluorescence spectrometry and viscosity measurements. nih.govmdpi.com Such binding can induce changes in the DNA structure and potentially lead to cytotoxic effects in cancer cells. The interaction of metal complexes with DNA can occur through various non-covalent and covalent mechanisms, including groove binding and electrostatic interactions. mdpi.comnih.gov

Dopamine (B1211576) D3 Receptor Antagonism Mechanisms

Indole-2-carboxamide derivatives have been investigated as antagonists for the dopamine D3 receptor, a target for treating neuropsychiatric disorders. nih.govacs.orgnih.govrsc.org The mechanism of action involves the binding of these compounds to the D3 receptor, with selectivity over the D2 receptor. nih.govacs.orgnih.gov This selectivity is crucial for achieving therapeutic effects while minimizing side effects associated with D2 receptor modulation. nih.govnih.gov The structural features of these indole derivatives, including the specific substitutions on the indole ring and the nature of the amide side chain, determine their binding affinity and selectivity for the D3 receptor. nih.govacs.org

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

For Histamine-3 Receptor Inverse Agonism:

SAR studies have been crucial in optimizing the H3R inverse agonist activity of 5-hydroxyindole-2-carboxylic acid amides. ebi.ac.uknih.gov These studies revealed that lipophilicity, basicity, and artificial membrane permeation are interconnected with microsomal clearance and hERG affinity. ebi.ac.uknih.gov By modifying the substituents on the indole ring and the amide portion, researchers have been able to fine-tune the pharmacological profile of these compounds. ebi.ac.uknih.gov

For HIV-1 Integrase Strand Transfer Inhibition:

The SAR of indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors is well-defined. mdpi.comrsc.orgnih.gov Key findings include:

The C2-carboxyl group and the indole nitrogen are essential for chelating the Mg²⁺ ions in the active site. mdpi.comrsc.orgnih.gov

Introduction of a halogenated benzene (B151609) ring at the C6 position of the indole core can enhance π-π stacking interactions with viral DNA. rsc.org

Adding a long branch at the C3 position improves interaction with a hydrophobic cavity near the active site. mdpi.comnih.govnih.gov

These modifications have led to the development of derivatives with significantly improved inhibitory potency. mdpi.comnih.govnih.gov

Table 1: SAR of Indole-2-Carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors

Position of Substitution Effect on Activity Reference
C2-carboxyl group Essential for Mg²⁺ chelation mdpi.comrsc.orgnih.gov
Indole Nitrogen Essential for Mg²⁺ chelation mdpi.comrsc.orgnih.gov
C6-halogenated benzene Enhanced π-π stacking with viral DNA rsc.org

For Epidermal Growth Factor Receptor (EGFR) Inhibition:

SAR studies on 5-bromoindole-2-carboxylic acid derivatives have identified key structural features for EGFR inhibition. nih.govresearchgate.net The specific nature and position of substituents on the indole ring and the groups attached to the carboxylic acid function are critical for binding to the EGFR tyrosine kinase domain. nih.govresearchgate.net For instance, the conversion of the carboxylic acid to different heterocyclic moieties like carbothioamide, oxadiazole, and triazole has been explored to enhance anticancer activity. nih.govresearchgate.net

Table 2: EGFR Inhibitory Activity of Selected Indole-2-Carboxamide Derivatives

Compound EGFR IC₅₀ (nM) Reference
5d 89 ± 6 nih.gov
5e 93 ± 8 nih.gov
5j 98 ± 8 nih.gov

| Erlotinib (reference) | 80 ± 5 | nih.gov |

For Dopamine D3 Receptor Antagonism:

The SAR for indole-2-carboxamide derivatives as D3 receptor antagonists highlights the importance of the substituents on both the indole core and the carboxamide nitrogen. nih.govacs.org Replacing an imidazo[1,2-a]pyridine (B132010) group with a 2-indolyl moiety was found to decrease binding potency at both D3 and D2 receptors. nih.govacs.org The nature of the linker between the indole and the terminal aryl group also plays a significant role in determining the affinity and selectivity.

An in-depth analysis of the chemical compound this compound reveals a molecule of significant interest in medicinal chemistry. This article explores its biological interactions and the methodologies used to study them, focusing on the specific structural components that drive its activity.

Compound Names Mentioned

Applications in Advanced Organic Synthesis and Materials Science

5,7-Dibromo-1H-indole-2-carboxylic Acid as a Versatile Synthetic Intermediate

The indole (B1671886) nucleus is a prominent scaffold in a vast array of biologically active natural products and synthetic compounds. The strategic placement of functional groups, such as halogens and carboxylic acids, on the indole ring provides a versatile platform for constructing more complex molecular architectures. This compound, with its dibrominated phenyl ring and a carboxylic acid at the 2-position, represents a key building block for such endeavors. The bromine atoms serve as handles for various cross-coupling reactions, while the carboxylic acid group can be readily converted into other functionalities or used for amide bond formation, making this compound a valuable starting material in medicinal chemistry and materials science.

The utility of halogenated indole and pyrrole (B145914) carboxylic acids as precursors in the total synthesis of complex natural products is well-documented. These intermediates provide a foundational framework that can be elaborated into intricate polycyclic systems.

While a direct total synthesis of (±)-Dibromophakellin commencing from this compound is not extensively documented in publicly available literature, a closely related strategy highlights the importance of brominated heterocyclic carboxylic acids in constructing the core of this marine alkaloid. The total synthesis of (±)-Dibromophakellin has been accomplished in eight linear steps starting from pyrrole. nih.gov

A key step in this synthesis involves the bromination of 2-(trichloroacetyl)pyrrole (B45717), which, after hydrolysis, yields 4,5-dibromopyrrole-2-carboxylic acid. nih.gov This dibrominated pyrrole derivative serves as a crucial building block, analogous to the specified indole compound. The synthesis proceeds by coupling this acid with an appropriate amine, followed by a series of transformations to construct the complex tetracyclic framework of dibromophakellin. nih.gov The key transformation is the activation of an alkene intermediate with N-bromosuccinimide (NBS), which facilitates the addition of a guanidine (B92328) molecule across the double bond to form the final ring system. nih.gov This synthetic approach underscores the value of dibrominated heterocyclic carboxylic acids in providing the necessary atoms and functionalities for the efficient assembly of the phakellin family of natural products. nih.govacs.org

Table 1: Key Intermediates in the Synthesis of (±)-Dibromophakellin

Compound NameStarting MaterialKey TransformationReference
4,5-Dibromopyrrole-2-carboxylic acidPyrroleBromination of 2-(trichloroacetyl)pyrrole and subsequent hydrolysis nih.gov
(±)-DibromophakellinKnown alkene intermediate derived from 4,5-dibromopyrrole-2-carboxylic acidNBS-mediated olefin activation and guanidine addition nih.gov

Pyrrolizidine (B1209537) alkaloids are a large class of natural products characterized by a bicyclic core structure consisting of two fused five-membered rings with a nitrogen atom at the bridgehead. nih.govnih.gov These compounds exhibit a wide range of biological activities. nih.gov Numerous total syntheses of pyrrolizidine alkaloids have been reported, employing various strategies and starting materials. nih.govacs.orgrsc.org Common synthetic approaches include multi-step sequences starting from chiral precursors like L-xylose or utilizing reactions such as the Overman rearrangement to establish key stereocenters. nih.govthieme-connect.com A thorough review of the current scientific literature does not reveal a synthetic pathway for pyrrolizidine alkaloids that utilizes this compound as a starting material. The biosynthesis of these alkaloids originates from ornithine, leading to the characteristic necine base. nih.gov

Renieramycins are a family of bistetrahydroisoquinoline marine alkaloids with potent cytotoxic activities against various cancer cell lines. acs.orgnih.gov Due to their significant biological properties and complex structures, they are attractive targets for total synthesis and analog preparation. acs.org Synthetic efforts towards Renieramycin G and its analogs have been reported, with a common strategy involving the use of L-tyrosine as a chiral starting material. nih.gov Other approaches describe the semi-synthesis of derivatives starting from naturally isolated renieramycins, such as Renieramycin M. nih.govacs.orgnih.gov An extensive search of chemical literature did not identify any published methods for the preparation of Renieramycin G analogs that employ this compound as a synthetic precursor.

The functional group array of this compound makes it an appealing starting point for the synthesis of novel heterocyclic systems. The indole core itself is a privileged structure in medicinal chemistry, and the bromine and carboxylic acid substituents offer multiple points for chemical diversification.

Spirooxoindolepyrrolidines are a class of heterocyclic compounds that feature a spirocyclic junction between an oxindole (B195798) and a pyrrolidine (B122466) ring. This structural motif is of significant interest in drug discovery due to its three-dimensional complexity and presence in various bioactive molecules. Despite the potential of this compound to serve as a precursor for such advanced scaffolds, a specific synthetic route to spirooxoindolepyrrolidines starting from this compound is not described in the currently available scientific literature.

Precursor for Advanced Heterocyclic Scaffolds

Formation of Indolocarboxamide Derivatives

The synthesis of indolocarboxamides from this compound represents a key transformation, leveraging the reactivity of the carboxylic acid group. This reaction is typically achieved through amide coupling with a diverse range of primary and secondary amines. Standard coupling reagents are employed to facilitate this transformation, activating the carboxylic acid for nucleophilic attack by the amine.

Commonly utilized coupling agents in the synthesis of indole-2-carboxamides include benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA). mdpi.comnih.gov This method has been successfully applied to a variety of substituted indole-2-carboxylic acids to produce the corresponding amides. mdpi.comnih.gov For instance, the coupling of various substituted indole-2-carboxylic acids with different amines has been reported to proceed efficiently under these conditions. nih.gov

Another approach involves the use of coupling agents to generate an active ester or a mixed anhydride (B1165640) in situ, which then readily reacts with the amine. While specific examples detailing the synthesis of indolocarboxamides directly from this compound are not extensively documented in the provided search results, the general reactivity of the indole-2-carboxylic acid scaffold suggests its applicability in these standard amidation reactions. mdpi.comnih.govrsc.org The electronic effects of the two bromine atoms are not expected to impede the reactivity of the carboxylic acid group in these coupling reactions.

The resulting 5,7-dibromo-1H-indole-2-carboxamide derivatives are themselves valuable intermediates for further functionalization. The presence of the two bromine atoms on the indole ring offers sites for subsequent cross-coupling reactions, allowing for the introduction of additional molecular complexity.

Table 1: Common Coupling Reagents for Indolocarboxamide Synthesis

Coupling ReagentAbbreviationBase often used
Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphateBOPDIPEA
Diphenyl phosphorazidateDPPADBU

This table is generated based on coupling reactions for substituted indole-2-carboxylic acids in general. mdpi.comnih.govnih.gov

Development of Functional Dyes and Sensors (if applicable)

The indole scaffold is a key component in many functional dyes and fluorescent sensors due to its inherent photophysical properties. researchgate.net Indole derivatives can exhibit photoluminescence, and their emission characteristics can be fine-tuned through substitution on the indole ring. researchgate.net The electron-donating nature of the indole nucleus makes it a suitable component in donor-π-acceptor (D-π-A) dyes, which are of interest in applications such as dye-sensitized solar cells (DSSCs). researchgate.net

While direct applications of this compound in the development of functional dyes and sensors are not explicitly detailed in the provided search results, its structural features suggest potential in this area. The carboxylic acid group can serve as an anchoring group to attach the dye to a semiconductor surface in a DSSC, while the dibrominated indole core can be further functionalized to create more complex dye structures.

Integration into Catalysis and Reaction Development

The structural motifs present in this compound lend themselves to applications in catalysis, both as a ligand for metal-catalyzed reactions and as a scaffold for the development of new catalysts.

Ligand Design for Metal-Catalyzed Reactions

Indole derivatives, including indole-2-carboxylic acids, have been shown to participate in and influence metal-catalyzed reactions. rug.nl The indole nitrogen and the carboxylic acid group of this compound can act as a bidentate ligand, chelating to a metal center. This coordination can play a crucial role in the catalytic cycle of a reaction.

For example, indole-2-carboxylic acid has been used as a key component in a palladium-catalyzed tandem reaction to synthesize indolo[3,2-c]quinolinones. rug.nl In this process, it is proposed that the indole derivative coordinates to the palladium catalyst, facilitating the subsequent cyclization steps. The presence of substituents on the indole ring, such as halogens, can influence the electronic properties of the ligand and, consequently, the reactivity and selectivity of the catalytic system. rug.nl

Furthermore, indole-2-carboxylic acid esters have been synthesized via a ligand-free copper-catalyzed cascade process. rsc.org This suggests that the indole moiety itself can interact with the metal catalyst to promote the reaction. The bromine atoms on this compound could potentially influence the interaction with the metal center, offering a handle to fine-tune the catalytic activity.

Catalyst Development Based on Indole Scaffolds

The development of catalysts based on indole scaffolds is an active area of research, although specific examples derived from this compound are limited in the provided search results. In a broader context, indole-containing molecules have been explored as organocatalysts. For instance, amino acids, which share some structural similarities with the amino acid tryptophan (an indole derivative), are used as catalysts in organic synthesis. rsc.org

The rigid framework of the indole ring system makes it an attractive scaffold for the design of new catalysts. The functional groups on this compound, namely the carboxylic acid and the bromine atoms, provide opportunities for its incorporation into larger catalytic structures. The carboxylic acid could be used to attach the indole unit to a solid support, creating a heterogeneous catalyst that can be easily recovered and reused. The bromine atoms could be transformed via cross-coupling reactions to introduce catalytically active moieties.

Applications in Supramolecular Chemistry and Self-Assembly (if applicable)

The ability of molecules to self-assemble into well-defined supramolecular architectures is of great interest for the development of new materials with tailored properties. Halogen bonding has emerged as a powerful non-covalent interaction for directing the self-assembly of molecules. nih.govrsc.org

This compound is a prime candidate for applications in supramolecular chemistry due to the presence of multiple recognition sites for non-covalent interactions. The two bromine atoms on the indole ring can act as halogen bond donors, interacting with electron-rich atoms such as nitrogen or oxygen. nih.govrsc.org The carboxylic acid group is a classic motif for forming strong hydrogen bonds, often leading to the formation of dimeric structures. Additionally, the N-H group of the indole ring can act as a hydrogen bond donor.

The interplay of these different non-covalent interactions—halogen bonding, hydrogen bonding, and potential π-π stacking of the indole rings—can lead to the formation of complex and predictable supramolecular structures such as tapes, sheets, or three-dimensional networks. The specific architecture of the resulting assembly will be dependent on the interplay of these interactions and can be influenced by factors such as the solvent used for crystallization. nih.gov While specific studies on the self-assembly of this compound are not detailed in the provided search results, the principles of supramolecular chemistry strongly suggest its potential in this area.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5,7-dibromo-1H-indole-2-carboxylic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A common approach involves halogenation of the indole core using brominating agents (e.g., NBS or Br₂ in controlled conditions). For example, describes a CuI-catalyzed reaction in PEG-400/DMF mixtures for similar brominated indoles. To optimize yields:

  • Vary stoichiometry of brominating agents (e.g., 1.2–2.0 equivalents).
  • Adjust reaction time (12–24 hours) and temperature (room temperature to 80°C).
  • Use flash column chromatography (e.g., 70:30 ethyl acetate/hexane) for purification .

Q. How should researchers handle and store this compound to ensure chemical stability?

  • Methodological Answer : Based on safety data for analogous compounds:

  • PPE : Wear nitrile gloves, face shields, and NIOSH-approved respirators (e.g., P95 filters) to avoid inhalation or dermal contact .
  • Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent degradation. Avoid exposure to moisture or light, as brominated indoles may decompose via hydrodebromination .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify substituent patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for brominated indoles). Use DEPT-135 to distinguish CH₂/CH₃ groups.
  • HRMS : Confirm molecular weight (e.g., [M+H]⁺ expected at ~308.8 g/mol). Compare with synthetic intermediates (e.g., ethyl ester derivatives in ).
  • TLC : Monitor reaction progress using Rf values (e.g., 0.30 in 70:30 ethyl acetate/hexane) .

Advanced Research Questions

Q. How can contradictory data in the literature regarding the biological activity of halogenated indole derivatives be systematically analyzed?

  • Methodological Answer :

  • Meta-Analysis : Compare IC₅₀ values across studies (e.g., reports antibacterial activity for 5-bromo-1H-indole-2-carboxamides). Account for variables like assay type (e.g., MIC vs. cell viability).
  • Structural Comparisons : Use computational tools (e.g., molecular docking) to assess how bromine positioning affects binding to targets like bacterial enzymes .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Model electron density maps to identify electrophilic sites (e.g., C-2 carboxylic acid vs. brominated positions).
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways.
  • PubChem Data : Reference InChI keys and 3D structures (e.g., ) to validate computational models .

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of bromine substituents in indole-based inhibitors?

  • Methodological Answer :

  • Synthetic Modifications : Synthesize analogs (e.g., 5-bromo vs. 7-bromo derivatives) and test against biological targets (e.g., Mycobacterium tuberculosis in ).
  • Pharmacophore Mapping : Use X-ray crystallography or NMR to determine if bromine enhances hydrophobic interactions with binding pockets.
  • Dose-Response Curves : Compare EC₅₀ values to quantify potency differences between mono- and di-brominated analogs .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer :

  • Reproduce Experiments : Verify purity via HPLC (>98%) and elemental analysis.
  • Control Variables : Standardize solvent systems (e.g., anhydrous DMF in ) and drying methods (e.g., vacuum desiccation).
  • Collaborative Validation : Cross-reference with independent labs using identical synthetic protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.